N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable photophysical properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also used in medicinal chemistry for their enzyme inhibitory activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton have similar chemical reactivity and applications.
Uniqueness
N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-8-3-4-13-10(5-8)9(6-11-2)7-12-13/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
AZAZMNGXUZQMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.